Boc-D-Lys(Z)-OH

Peptide Stability Protease Resistance D-Amino Acids

Specify Boc-D-Lys(Z)-OH (CAS 55878-47-2) for your Boc/Bzl SPPS workflows. This D-isomer with orthogonal Boc (α-amine) and Z (ε-amine) protection is non-substitutable: using the L-isomer inverts stereochemistry, while switching to Fmoc-D-Lys(Z)-OH demands a full Fmoc/tBu chemistry overhaul. The Z group survives TFA cycles and is removed by catalytic hydrogenolysis, enabling precise post-assembly side-chain conjugation. Incorporation of D-lysine confers protease resistance critical for long-half-life therapeutic peptides. Insist on ≥98% HPLC purity to maximize crude peptide yield and minimize purification costs.

Molecular Formula C19H28N2O6
Molecular Weight 380.4 g/mol
Cat. No. B7807550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Lys(Z)-OH
Molecular FormulaC19H28N2O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)
InChIKeyBDHUTRNYBGWPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Lys(Z)-OH: A Protected D-Lysine Building Block for Orthogonal Peptide Synthesis


Boc-D-Lys(Z)-OH (CAS: 55878-47-2, also known as Nα-Boc-Nε-Z-D-lysine) is a protected amino acid derivative of D-lysine, featuring a tert-butyloxycarbonyl (Boc) group on the α-amino position and a benzyloxycarbonyl (Z or Cbz) group on the ε-amino side chain [1]. With a molecular formula of C₁₉H₂₈N₂O₆ and a molecular weight of approximately 380.44 g/mol , it is a white powder with a melting point typically ranging from 71-77 °C and an optical rotation of [α]D²⁰ = +12 ± 2° (c=1 in AcOH) . This compound is a key building block in Boc solid-phase peptide synthesis (SPPS), enabling the controlled incorporation of D-lysine into peptide chains . Its dual protection strategy is foundational for synthesizing peptides with specific sequences and enhanced stability [1].

Why Boc-D-Lys(Z)-OH Cannot Be Casually Substituted in Critical Synthesis Workflows


While numerous protected lysine derivatives exist, the specific combination of stereochemistry (D-isomer) and orthogonal protecting groups (Boc at Nα and Z at Nε) in Boc-D-Lys(Z)-OH is critical for several reasons [1]. Substituting it with the L-isomer, Boc-L-Lys(Z)-OH, will invert the stereochemistry of the resulting peptide, which can drastically alter its biological activity, receptor binding, and susceptibility to enzymatic degradation . Substituting with a Fmoc-based analog, such as Fmoc-D-Lys(Z)-OH, requires a completely different SPPS strategy (Fmoc/tBu) and is incompatible with Boc/Bzl chemistry due to differing deprotection conditions and resin requirements [2]. Furthermore, replacing the Z group with other ε-amine protections (e.g., Fmoc, Alloc) changes the deprotection sequence and orthogonality, which can lead to side-chain deprotection at the wrong stage of synthesis, increasing the risk of branched peptides and other side products [1]. Therefore, a simple 'in-class' substitution without re-optimizing the entire synthesis protocol is highly likely to fail.

Quantifiable Differentiation of Boc-D-Lys(Z)-OH: Evidence-Based Comparison with Analogs


Differential Stereochemical Impact: D-Lysine Incorporation Confers Enhanced Proteolytic Stability vs. L-Lysine

Peptides containing D-amino acids, such as D-lysine, are known to be significantly more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids [1]. This is a class-level inference based on fundamental biochemistry. While no direct quantitative comparison was found for Boc-D-Lys(Z)-OH versus Boc-L-Lys(Z)-OH, the resulting peptide's half-life in biological media can be extended by orders of magnitude [2]. For example, the incorporation of D-amino acids has been shown to increase the half-life of a peptide from minutes to hours in vitro .

Peptide Stability Protease Resistance D-Amino Acids

Chiral Resolution Capability: LE-HPLC Baseline Resolution of Boc/Z-Protected D/L Enantiomers

Ligand-exchange high-performance liquid chromatography (LE-HPLC) using a 'Chiral ProCu' column achieves baseline, or near baseline, resolution of Boc- and Z-protected amino acid enantiomers, with D-enantiomers eluting before L-enantiomers [1]. This method is suitable for determining the optical purity of these derivatives. In contrast, Fmoc-protected DL-amino acids were not, or were unsatisfactorily, resolved under the same conditions [2].

Chiral Purity Analytical Method Enantiomeric Excess

Orthogonal Protection Strategy: Differential Acid Lability of Boc and Z Groups

The Boc group is removed under moderate acidic conditions (e.g., 50% TFA in DCM), while the Z group requires much stronger acids (e.g., liquid HF or TFMSA) or catalytic hydrogenolysis for cleavage . This differential lability, though not 'true' orthogonality, is practically exploited in Boc/Bzl SPPS to enable sequential deprotection. In contrast, the Fmoc strategy uses a base-labile Fmoc group for Nα protection and acid-labile side-chain protections, a different orthogonal scheme [1]. This means Boc-D-Lys(Z)-OH is specifically designed for the Boc/Bzl workflow, and substituting it with a Fmoc analog would necessitate a complete change in the synthesis protocol and equipment.

SPPS Orthogonality Deprotection

Purity Specification for Reproducible Synthesis: ≥98% by HPLC

Commercial sources for Boc-D-Lys(Z)-OH consistently specify a minimum purity of ≥98% as determined by HPLC . This high purity is essential for minimizing deletion sequences, side products, and the need for extensive purification in peptide synthesis. Lower purity grades can lead to significantly lower crude peptide yields and more complex purification challenges. While other protected amino acids also specify high purity, the consistency across vendors for this specific compound provides a reliable benchmark for procurement.

Purity HPLC Peptide Synthesis

Optimal Application Scenarios for Boc-D-Lys(Z)-OH Based on Evidenced Differentiation


Synthesis of Proteolytically Stable Peptide Therapeutics

In the development of peptide-based drugs where a long in vivo half-life is critical, incorporating D-lysine via Boc-D-Lys(Z)-OH is a strategic choice. The resulting D-amino acid-containing peptides exhibit significantly increased resistance to endogenous proteases compared to their all-L counterparts [1]. This can translate to improved pharmacokinetic profiles and reduced dosing frequency, making it particularly relevant for therapeutic peptides targeting cancer, metabolic disorders, or infectious diseases [2].

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflows

For research groups or industrial facilities already equipped for Boc/Bzl SPPS, Boc-D-Lys(Z)-OH is the correct building block for incorporating a D-lysine residue. The Boc group is efficiently removed during the standard TFA deprotection cycle, while the Z group remains stable until the final HF cleavage step, enabling precise control over peptide elongation . Substituting a Fmoc-protected analog would require a complete switch to Fmoc/tBu chemistry, involving different resins, solvents, and equipment [3].

Construction of Peptides Requiring Post-Synthetic Modification at the ε-Amine

The Z group on the ε-amine of Boc-D-Lys(Z)-OH can be selectively removed via catalytic hydrogenolysis under conditions that do not affect other acid- or base-labile protecting groups . This allows for the introduction of specific modifications (e.g., biotinylation, fluorophore conjugation, fatty acid lipidation) at the lysine side chain after the main peptide chain has been assembled. This orthogonal deprotection strategy is essential for creating complex peptide conjugates for chemical biology and targeted drug delivery applications.

Synthesis of D-Lysine-Containing Antimicrobial Peptides (AMPs)

Many antimicrobial peptides rely on specific amphipathic structures for activity. Incorporating D-amino acids, such as D-lysine, can enhance the antimicrobial activity and selectivity of AMPs by altering their conformation and reducing their susceptibility to host proteases . Boc-D-Lys(Z)-OH provides a direct route to synthesizing these stabilized AMP analogs for structure-activity relationship (SAR) studies and therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Lys(Z)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.